Methoxyapigeninidin chloride, 7-(RG)
Overview
Description
“Methoxyapigeninidin chloride, 7-(RG)” is a chemical compound with the molecular formula C16H13ClO4 . It has a molecular weight of 304.72 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride .
Synthesis Analysis
The synthesis of 7-methoxyapigeninidin has been reported in the literature . The 7-methoxyapigeninidin showed higher activity against sorghum fungi than apigeninidin, suggesting that the methoxy group at C-7 was important for the high fungicidal activity .Molecular Structure Analysis
The molecular structure of “Methoxyapigeninidin chloride, 7-(RG)” can be represented by the canonical SMILES string: COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] .Physical and Chemical Properties Analysis
“Methoxyapigeninidin chloride, 7-(RG)” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 314 .Scientific Research Applications
Fungicidal Activity
Methoxyapigeninidin chloride exhibits significant fungicidal activity. A study by Aida, Tamogami, Kodama, & Tsukiboshi (1996) demonstrated that 7-methoxyapigeninidin has higher activity against sorghum fungi compared to apigeninidin, indicating the importance of the methoxy group at C-7 for enhanced fungicidal effectiveness.
Structural and Chemical Properties
The structural transformations and stability of apigeninidin-type flavylium salts, including methoxyapigeninidin chloride, were investigated in different pH solutions by Baranac & Amic (1990). This research contributes to understanding the compound's chemical behavior under various conditions, which is crucial for its application in scientific research.
Antitumor Properties
Research on related compounds, such as 2-methoxyestradiol, suggests potential antitumor applications. Chamaon et al. (2005) studied the effects of 2-methoxyestradiol in glioma cells, demonstrating significant reductions in viable cell numbers. Although this study is not directly on methoxyapigeninidin chloride, it indicates the potential relevance of methoxy groups in antitumor activity.
Mutagenicity
The mutagenic potential of related compounds, such as 7-hydroxyflavylium salts, was assessed in a study by Sweeny, Iacobucci, Brusick, & Jagannath (1981). This research is relevant for understanding the safety and genetic impact of methoxyapigeninidin chloride in scientific applications.
Mechanism of Action
Target of Action
Methoxyapigeninidin chloride, 7-(RG) is a 3-deoxyanthocyanin fungicide . It was originally isolated from Sorghum and is a derivative of apigeninidin . Its primary targets are the radial growth of Gloeocercospora sorghi and spore germination of Pyricularia oryzae .
Mode of Action
It is known to be active against the radial growth ofG. sorghi and spore germination of P. oryzae . This suggests that it interacts with its targets to inhibit their growth and development .
Biochemical Pathways
As a fungicide, it likely disrupts essential biological processes in the fungi, leading to their death .
Pharmacokinetics
It is known to be a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability.
Result of Action
The result of Methoxyapigeninidin chloride, 7-(RG)'s action is the inhibition of the radial growth of G. sorghi and the spore germination of P. oryzae . This leads to the death of these fungi, demonstrating its effectiveness as a fungicide .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Methoxyapigeninidin chloride, 7-(RG) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWXDUWNOYURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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